An In-depth Technical Guide to 2,6-Dichlorophenolindophenol (DCIP) Sodium Salt Hydrate
An In-depth Technical Guide to 2,6-Dichlorophenolindophenol (DCIP) Sodium Salt Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichlorophenolindophenol (DCIP) sodium salt hydrate (B1144303), a redox-active dye with significant applications in biochemical and physiological research. This document details its chemical and physical properties, mechanism of action, and established experimental protocols for its use in quantitative analysis. Key applications, including the determination of ascorbic acid (Vitamin C), assessment of photosynthetic electron transport (Hill Reaction), and enzymatic assays for NAD(P)H:quinone oxidoreductase 1 (NQO1) and mitochondrial Complex II, are discussed in detail. Quantitative data is presented in tabular format for ease of reference, and key experimental workflows and biological pathways involving DCIP are visualized using diagrams.
Introduction
2,6-Dichlorophenolindophenol sodium salt hydrate, commonly abbreviated as DCIP or DCPIP, is a versatile chemical compound widely utilized as a redox indicator in various scientific disciplines.[1] In its oxidized state, DCIP is a blue dye with a maximal absorption at approximately 600 nm.[1] Upon reduction by an electron donor, it becomes colorless, a property that allows for the convenient spectrophotometric monitoring of redox reactions.[1] This distinct color change forms the basis of its application in numerous quantitative assays. This guide serves as a technical resource for researchers employing DCIP in their experimental work, providing detailed methodologies and relevant physicochemical data.
Physicochemical Properties
DCIP sodium salt hydrate is a dark green to black powder that is soluble in water.[2] Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | sodium;4-[(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate;hydrate |
| Synonyms | 2,6-Dichlorophenolindophenol sodium salt hydrate, DCIP, DCPIP, DPIP |
| CAS Number | 1266615-56-8 |
| Molecular Formula | C₁₂H₆Cl₂NNaO₂ · xH₂O |
| Molecular Weight | 290.08 g/mol (anhydrous basis) |
Table 1: Chemical Identifiers and Properties of DCIP Sodium Salt Hydrate.
| Property | Value | Conditions |
| Molar Extinction Coefficient (ε) | ~19,100 M⁻¹cm⁻¹ | pH 7.4, at 605 nm |
| Molar Extinction Coefficient (ε) | 18.0-19.7 mM⁻¹cm⁻¹ | 0.1 M phosphate (B84403) buffer, pH 8.3, at 600-605 nm |
| Molar Extinction Coefficient (ε) | 21,000 M⁻¹cm⁻¹ | Used in NQO1 assay at pH 7.4 |
| Redox Potential (E₀') | +0.217 V | vs. Standard Hydrogen Electrode (SHE) |
| pKa (phenol group) | 5.9 | |
| Solubility | 10 mg/mL in H₂O | |
| Color (Oxidized) | Blue | Alkaline pH |
| Red | Acidic pH (<4) | |
| Color (Reduced) | Colorless | All pH ranges |
| Isobestic Point | 522 nm |
Table 2: Quantitative Physicochemical Data for DCIP.
Mechanism of Action
DCIP functions as an electron acceptor in redox reactions. The core of its utility lies in the distinct color change upon reduction. In its oxidized quinone-imine form, the conjugated system of double bonds results in the absorption of light in the red spectrum, appearing blue to the eye. When it accepts two electrons and two protons, this conjugated system is disrupted, and the molecule is converted to its colorless leuco form.
The redox reaction can be summarized as follows:
DCIP (blue) + 2e⁻ + 2H⁺ ⇌ DCIPH₂ (colorless)
The redox potential of DCIP is pH-dependent, which is a critical consideration in assay design.[3] The rate of DCIP reduction is significantly influenced by pH, with studies on Photosystem II indicating a maximum reaction rate in the pH range of 6.5 to 7.0.
Key Applications and Experimental Protocols
Determination of Ascorbic Acid (Vitamin C)
DCIP is widely used for the quantitative determination of ascorbic acid. Ascorbic acid is a potent reducing agent that rapidly and stoichiometrically reduces DCIP. The endpoint of the titration is indicated by the persistence of a pink or blue color, signifying that all the ascorbic acid has been oxidized.
Reagents:
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DCIP Solution (0.025% w/v): Dissolve 25 mg of 2,6-dichloroindophenol (B1210591) sodium salt hydrate in 100 mL of distilled water. Prepare this solution fresh.
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Ascorbic Acid Standard Solution (0.1% w/v): Accurately weigh and dissolve 100 mg of L-ascorbic acid in 100 mL of distilled water.
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Sample Solution: Prepare an aqueous extract of the sample to be analyzed (e.g., fruit juice).
Procedure:
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Pipette a known volume (e.g., 10 mL) of the DCIP solution into a flask.
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Fill a burette with the sample solution.
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Titrate the DCIP solution with the sample solution until the blue color disappears and the solution becomes colorless (or the color of the original sample).
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Record the volume of the sample solution required.
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Standardize the DCIP solution by titrating it with the standard ascorbic acid solution.
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Calculate the ascorbic acid concentration in the sample based on the titration volumes and the known concentration of the standard.
Caption: Workflow for Vitamin C determination using DCIP.
Measurement of Photosynthetic Electron Transport (Hill Reaction)
DCIP can act as an artificial electron acceptor in the light-dependent reactions of photosynthesis, specifically in Photosystem II. By accepting electrons from the electron transport chain, DCIP becomes reduced and changes from blue to colorless. The rate of this decolorization is proportional to the rate of photosynthetic electron transport.
Reagents:
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Chloroplast Isolation Buffer: (e.g., 0.4 M sucrose, 10 mM Tris-HCl, pH 7.8)
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Reaction Buffer: (e.g., 0.1 M phosphate buffer, pH 6.5)
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DCIP Solution: (e.g., 2.5 x 10⁻⁴ M in reaction buffer)
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Plant Material: (e.g., fresh spinach leaves)
Procedure:
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Chloroplast Isolation:
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Homogenize fresh spinach leaves in ice-cold isolation buffer.
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Filter the homogenate through cheesecloth.
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Centrifuge the filtrate at low speed (e.g., 200 x g) to pellet debris.
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Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts.
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Resuspend the chloroplast pellet in a small volume of cold isolation buffer.
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Hill Reaction Assay:
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Set up a series of cuvettes containing the reaction buffer and DCIP solution.
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Add a small aliquot of the isolated chloroplast suspension to each cuvette.
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Expose the cuvettes to a light source. Include a dark control by wrapping one cuvette in aluminum foil.
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Measure the absorbance of the solutions at 600 nm at regular time intervals.
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The rate of the Hill reaction is determined by the rate of decrease in absorbance at 600 nm.
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Caption: DCIP as an artificial electron acceptor in photosynthesis.
NAD(P)H:quinone oxidoreductase 1 (NQO1) Activity Assay
NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones. DCIP can serve as an artificial electron acceptor for NQO1 in the presence of NADPH. The activity of NQO1 is determined by measuring the rate of DCIP reduction at 600 nm. The specificity of the reaction is confirmed by its inhibition with dicoumarol, a known NQO1 inhibitor.
Reagents:
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Assay Buffer: 25 mM Tris-HCl, pH 7.4, containing 0.7 mg/mL BSA and 250 mM sucrose.
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NADPH Solution: 0.2 mM in assay buffer.
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DCIP Solution: 40 µM in assay buffer.
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Cell Lysate: Prepared from cells or tissues of interest.
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Dicoumarol Solution (for inhibition control): 20 µM.
Procedure:
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Prepare a reaction mixture containing the assay buffer, NADPH, and DCIP.
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Add the cell lysate to the reaction mixture to initiate the reaction.
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Immediately measure the decrease in absorbance at 600 nm over a defined period (e.g., 60 seconds).
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To determine the NQO1-specific activity, perform a parallel assay in the presence of dicoumarol.
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The NQO1 activity is the difference between the total rate of DCIP reduction and the rate in the presence of dicoumarol.
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Calculate the specific activity using the molar extinction coefficient of DCIP (21,000 M⁻¹cm⁻¹ at pH 7.4).
Caption: Workflow for the NQO1 activity assay using DCIP.
Mitochondrial Complex II (Succinate Dehydrogenase) Activity Assay
Mitochondrial Complex II (succinate dehydrogenase) oxidizes succinate (B1194679) to fumarate (B1241708) and transfers electrons to ubiquinone in the electron transport chain. DCIP can be used as an artificial electron acceptor to measure Complex II activity. In this assay, electrons are passed from succinate to an analog of ubiquinone and then to DCIP, causing its reduction.
Reagents:
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Assay Buffer: (e.g., 20 mM phosphate buffer, pH 7.2)
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Succinate Solution: (e.g., 400 mM)
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DCIP Solution: (e.g., 50 µM)
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Mitochondrial Preparation: Isolated mitochondria or tissue homogenate.
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Inhibitors (optional): Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), and Potassium Cyanide (Complex IV inhibitor) to ensure specificity.
Procedure:
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To a cuvette, add the assay buffer, succinate, and the mitochondrial preparation.
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Pre-incubate the mixture to activate the enzyme.
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Add the DCIP solution to start the reaction.
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Monitor the decrease in absorbance at 600 nm over time.
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The rate of decrease in absorbance is proportional to the Complex II activity.
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The specificity of the assay can be confirmed by inhibition with malonate or thenoyltrifluoroacetone (TTFA), known Complex II inhibitors.
Conclusion
DCIP sodium salt hydrate is a robust and versatile redox dye that remains an indispensable tool in biochemical research. Its straightforward application in spectrophotometric assays allows for the reliable quantification of various biological activities. This guide provides a foundational understanding and practical protocols for the effective use of DCIP in the laboratory. For all applications, it is crucial to consider the pH-dependence of DCIP's redox potential and molar absorptivity to ensure accurate and reproducible results. Researchers are encouraged to consult the primary literature for further optimization of these protocols for their specific experimental systems.
